molecular formula C19H30N2O2S B3716009 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B3716009
M. Wt: 350.5 g/mol
InChI Key: PVIRPRRLTXDTGE-UHFFFAOYSA-N
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Description

2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 331718-80-0) is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with a propionamide group at position 2 and an N,N-dipropylcarboxamide group at position 3. Its molecular formula is C₂₁H₃₃N₃O₂S, with a molecular weight of 397.57 g/mol.

Properties

IUPAC Name

2-(propanoylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-4-12-21(13-5-2)19(23)17-14-10-8-7-9-11-15(14)24-18(17)20-16(22)6-3/h4-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIRPRRLTXDTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the cyclohepta[b]thiophene core. This can be achieved through various cyclization reactions. The propionamido and dipropyl groups are then introduced through subsequent reactions, such as amidation and alkylation . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes several types of chemical reactions:

Scientific Research Applications

2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs and Properties
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-(Benzoylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (329068-21-5) Cyclohepta[b]thiophene - Position 2: Benzoylamino (–NHCOC₆H₅)
- Position 3: N,N-dipropylcarboxamide
C₂₃H₃₀N₂O₂S 398.56 Larger aromatic substituent (benzoyl vs. propionyl) enhances lipophilicity .
2-Amino-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (301321-99-3) Cyclohepta[b]thiophene - Position 2: Amino (–NH₂)
- Position 3: N-propylcarboxamide (–CONHCH₂CH₂CH₃)
C₁₅H₂₃N₃OS 297.43 Reduced alkylation (mono-propyl vs. dipropyl) decreases steric bulk .
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (40106-12-5) Cyclohepta[b]thiophene - Position 2: Amino (–NH₂)
- Position 3: Unsubstituted carboxamide (–CONH₂)
C₁₀H₁₃N₃OS 231.29 Minimal substitution enhances solubility but reduces receptor-binding affinity .
Key Observations:
  • Aromatic vs. Aliphatic Substituents: Benzoylamino analogs (e.g., 329068-21-5) exhibit higher molecular weight and π-stacking capacity, which may influence binding to aromatic-rich biological targets .

Analogs with Alternative Core Structures

Table 2: Analogs with Modified Ring Systems
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (4815-28-5) Benzothiophene (6-membered fused benzene-thiophene) - Position 2: Amino (–NH₂)
- Position 3: Carboxamide (–CONH₂)
C₉H₁₂N₂OS 196.27 Smaller ring system reduces conformational flexibility .
2-Amino-6-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (350996-93-9) Benzothiophene - Position 2: Amino (–NH₂)
- Position 3: Carboxamide (–CONH₂)
- Position 6: Propyl (–CH₂CH₂CH₃)
C₁₂H₁₈N₂OS 238.35 Propyl substitution on the cyclohexane ring alters steric and electronic profiles .
Key Observations:
  • Functional Group Placement : Propyl substitution on the benzo[b]thiophene core (350996-93-9) introduces asymmetry but lacks the dipropylcarboxamide’s hydrophobic bulk .

Research and Application Insights

  • Pharmacological Potential: Derivatives of the cyclohepta[b]thiophene scaffold, such as the target compound, have been investigated as non-nucleoside viral polymerase inhibitors. For example, coupling with triazole-based systems (e.g., compounds 50–53 in ) demonstrates antiviral activity .
  • Synthetic Versatility: The core structure is accessible via Gewald-like reactions using cycloheptanone, sulfur, and cyanoacetate derivatives, enabling modular substitution for structure-activity studies .

Biological Activity

2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 331718-80-0) is a compound belonging to the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to explore the biological activity of this compound through various studies and findings.

PropertyValue
Molecular FormulaC17H24N2O2S
Molecular Weight350.52 g/mol
LogP4.6277
Topological Polar Surface Area (TPSA)49.41 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds7

Research indicates that compounds within the cyclohepta[b]thiophene class exhibit significant antiproliferative activity against various cancer cell lines. A study conducted on a series of benzamide and urea derivatives, including related structures to our compound of interest, demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer).
  • Key Findings :
    • The compound showed submicromolar GI50 values indicating potent growth inhibition.
    • Mechanistic studies revealed dose-dependent G2/M phase accumulation in A549 cells.
    • Activation of caspases 3, 8, and 9 confirmed the induction of apoptosis.

Comparative Efficacy

In a comparative study against nocodazole (a known antimitotic agent), the cyclohepta[b]thiophene derivative displayed superior antiproliferative effects across multiple cell lines:

Cell LineGI50 (μM) NocodazoleGI50 (μM) Compound 17
OVACAR-422.282.01
OVACAR-520.752.27
CAKI-11.110.69
T47D81.2830.362

These results suggest that the compound is not only effective but also exhibits a broader spectrum of activity compared to existing treatments.

In Vivo Studies

In vivo efficacy was evaluated using a CT26 murine model, where the compound significantly reduced tumor growth compared to untreated controls. This highlights its potential as a candidate for further development in anticancer therapies.

Toxicological Profile

While the compound exhibits promising anticancer properties, it is crucial to assess its toxicity profile. Preliminary assessments indicate minimal cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety margin.

Toxicological Data Summary

ParameterValue
LC50 (μM)>100
Observed ToxicityMinimal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Propionamido-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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